molecular formula C9H14N2O3S B1659657 3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole CAS No. 668471-47-4

3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole

Cat. No.: B1659657
CAS No.: 668471-47-4
M. Wt: 230.29 g/mol
InChI Key: NTPMLQSFLOLDEL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole is a heterocyclic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base such as triethylamine.

    Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne or alkene under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the pyrrolidine and oxazole rings provide structural stability and specificity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-imidazole: Contains an imidazole ring instead of an oxazole ring.

    3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-pyrazole: Features a pyrazole ring in place of the oxazole ring.

Uniqueness

3,5-Dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-7-9(8(2)14-10-7)15(12,13)11-5-3-4-6-11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPMLQSFLOLDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384463
Record name 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668471-47-4
Record name 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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